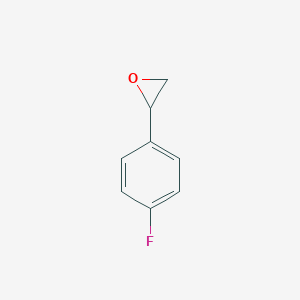

2-(4-Fluorophenyl)oxirane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluorophenyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO/c9-7-3-1-6(2-4-7)8-5-10-8/h1-4,8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICVNPQMUUHPPOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90398943 | |

| Record name | 2-(4-Fluorophenyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18511-62-1, 134356-73-3, 134356-74-4 | |

| Record name | 2-(4-Fluorophenyl)oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18511-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Fluorophenyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxirane, 2-(4-fluorophenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.932 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (R)-(4-Fluorophenyl)oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (S)-(4-Fluorophenyl)oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-(4-Fluorophenyl)oxirane CAS number and properties

An In-depth Technical Guide to (R)-(4-Fluorophenyl)oxirane for Researchers and Drug Development Professionals

Introduction

(R)-(4-Fluorophenyl)oxirane is a chiral epoxide that serves as a critical building block in modern medicinal chemistry. Its stereospecific reactivity makes it an invaluable intermediate for the synthesis of enantiomerically pure pharmaceuticals. The presence of a fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of its chemical properties, synthesis, and purification methodologies, tailored for researchers and professionals in the field of drug discovery and development.

Core Properties and Data

(R)-(4-Fluorophenyl)oxirane, also known as (R)-(-)-4-Fluorostyrene oxide, is a fluorinated aromatic epoxide. Its key identifiers and physicochemical properties are summarized below.

CAS Number : 134356-73-3[1]

Table 2.1: Physicochemical Properties of (R)-(4-Fluorophenyl)oxirane

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₇FO | [1][2] |

| Molecular Weight | 138.14 g/mol | [1][2] |

| Appearance | Clear, colorless to light yellow liquid | [2] |

| Boiling Point | 33 °C @ 1 mmHg | N/A |

| Density | ~1.17 g/mL | N/A |

| Refractive Index | ~1.5078 | N/A |

| Water Solubility | Sparingly soluble (0.26 g/L @ 25°C) | N/A |

| Purity (Typical) | ≥98.0% (HPLC) | [2] |

| Chiral Purity (Typical) | ≥98.0% ee (Chiral HPLC) | [2] |

| InChIKey | ICVNPQMUUHPPOK-QMMMGPOBSA-N | [1] |

| SMILES | C1--INVALID-LINK--C2=CC=C(C=C2)F | [1] |

Synthesis and Purification Protocols

The enantioselective synthesis of (R)-(4-Fluorophenyl)oxirane can be achieved through two primary strategies: direct asymmetric epoxidation of the prochiral alkene (4-fluorostyrene) or kinetic resolution of a racemic mixture of the epoxide.

Experimental Protocol 1: Asymmetric Epoxidation via Jacobsen-Katsuki Reaction

This method provides direct access to the enantiopure epoxide from 4-fluorostyrene using a chiral manganese-salen catalyst. The Jacobsen-Katsuki epoxidation is renowned for its high enantioselectivity with unfunctionalized olefins.[3][4][5][6]

Materials:

-

4-Fluorostyrene

-

(R,R)-Jacobsen's catalyst [(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride]

-

Sodium hypochlorite (NaOCl, commercial bleach, buffered to pH ~11)

-

Dichloromethane (DCM), anhydrous

-

4-Phenylpyridine N-oxide (PPNO) (optional co-catalyst)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Celite

Procedure:

-

To a round-bottom flask charged with 4-fluorostyrene (1.0 equiv) and (R,R)-Jacobsen's catalyst (0.02-0.05 equiv) is added anhydrous dichloromethane under an inert atmosphere (N₂ or Ar).

-

If used, the co-catalyst 4-phenylpyridine N-oxide (0.25 equiv) is added to the mixture.

-

The flask is cooled to 0 °C in an ice bath with vigorous stirring.

-

Buffered sodium hypochlorite solution (1.5 equiv, pre-cooled to 0 °C) is added dropwise over 2-4 hours, ensuring the internal temperature does not exceed 5 °C.

-

The reaction progress is monitored by TLC or GC analysis. Upon completion, the layers are separated.

-

The aqueous layer is extracted three times with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered through a pad of Celite, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure (R)-(4-Fluorophenyl)oxirane.

-

Enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.

Experimental Protocol 2: Hydrolytic Kinetic Resolution (HKR)

This highly efficient method separates a racemic mixture of (±)-(4-Fluorophenyl)oxirane. It utilizes a chiral (salen)Co(III) catalyst to selectively hydrolyze the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted and in high enantiomeric purity.[7][8][9][10][11]

Materials:

-

Racemic (±)-(4-Fluorophenyl)oxirane

-

(R,R)-(Salen)Co(III)OAc catalyst

-

Water (H₂O), deionized

-

Tetrahydrofuran (THF) or tert-Butyl methyl ether (TBME)

-

Acetic Acid (optional, for catalyst activation)

-

Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

The (R,R)-(Salen)Co(III)OAc catalyst (0.002–0.02 equiv) is dissolved in THF or TBME in a flask open to the air. A small amount of acetic acid (~1 equiv relative to catalyst) can be added to ensure the active Co(III) state.

-

The solution is stirred for 15 minutes at room temperature.

-

Racemic (±)-(4-Fluorophenyl)oxirane (1.0 equiv) is added to the flask.

-

The mixture is cooled to 0-4 °C.

-

Water (0.50–0.55 equiv) is added in one portion.

-

The reaction is stirred vigorously at 0-4 °C. The progress is monitored by chiral GC/HPLC, tracking the disappearance of the (S)-epoxide and the increase in enantiomeric excess of the (R)-epoxide.

-

Once the reaction reaches ~52-55% conversion (theoretically yielding >99% ee for the remaining epoxide), it is quenched by removing the cold bath and warming to room temperature.

-

The solvent is removed via rotary evaporation.

-

The resulting mixture of (R)-epoxide and (S)-diol is purified by flash column chromatography or distillation under reduced pressure to isolate the volatile (R)-(4-Fluorophenyl)oxirane.

Applications in Drug Development

(R)-(4-Fluorophenyl)oxirane is a precursor for synthesizing complex chiral molecules that modulate biological targets. A significant area of application is in the development of allosteric modulators for G protein-coupled receptors (GPCRs), such as the A₁ adenosine receptor (A₁R).

Role as a Chiral Building Block

The epoxide ring is a versatile electrophile that can be opened stereospecifically by a wide range of nucleophiles (e.g., amines, thiols, azides). This reaction establishes two adjacent stereocenters, a common motif in drug molecules. For instance, ring-opening with a primary or secondary amine can generate a chiral amino alcohol, a key pharmacophore in many APIs.

A₁ Adenosine Receptor (A₁R) Signaling Pathway

The A₁ adenosine receptor is a Gi/o-coupled GPCR, and its activation is a therapeutic target for conditions like neuropathic pain and cardiac ischemia.[12] Orthosteric agonists that directly activate the receptor often suffer from systemic side effects. Positive Allosteric Modulators (PAMs) represent a more sophisticated approach; they bind to a different site on the receptor and only enhance the signal of the endogenous agonist (adenosine), leading to more localized and physiologically relevant effects.[12][13] Chiral intermediates derived from (R)-(4-Fluorophenyl)oxirane are used to construct these complex PAMs.

The canonical signaling pathway for the A₁R is as follows:

-

Adenosine (the orthosteric agonist) binds to the A₁R.

-

The receptor undergoes a conformational change, activating the associated heterotrimeric Gi protein.

-

The Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase.

-

Inhibition of adenylyl cyclase leads to a decrease in intracellular cyclic AMP (cAMP) levels.

-

A PAM binds to an allosteric site, stabilizing the active conformation of the receptor and potentiating the inhibitory effect of adenosine on cAMP production.

Conclusion

(R)-(4-Fluorophenyl)oxirane is a high-value chiral intermediate with significant applications in pharmaceutical development. Its synthesis and resolution can be achieved through well-established, highly selective chemical methods like the Jacobsen-Katsuki epoxidation and hydrolytic kinetic resolution. The ability to introduce both chirality and a fluorine moiety makes it a strategic component in the design of next-generation therapeutics, particularly sophisticated molecules like allosteric modulators that offer enhanced target specificity and reduced side effects. The protocols and data presented herein provide a foundational guide for the effective utilization of this compound in research and development settings.

References

- 1. (R)-(4-Fluorophenyl)oxirane | C8H7FO | CID 7023123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-(4-Fluorophenyl)oxirane-VIWIT-Innovation driven biopharmaceutical and healthcare company [viwit.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]

- 5. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]

- 6. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]

- 7. stem.elearning.unipd.it [stem.elearning.unipd.it]

- 8. researchgate.net [researchgate.net]

- 9. Chiral nanoporous metal-metallosalen frameworks for hydrolytic kinetic resolution of epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanochemical synthesis of unsymmetrical salens for the preparation of Co–salen complexes and their evaluation as catalysts for the synthesis of α-aryloxy alcohols via asymmetric phenolic kinetic resolution of terminal epoxides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Small molecule allosteric modulation of the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

2-(4-Fluorophenyl)oxirane chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, structure, and synthesis of 2-(4-Fluorophenyl)oxirane, a key intermediate in various chemical and pharmaceutical applications.

Chemical Structure and IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1] It is also commonly known by synonyms such as 4-Fluorostyrene oxide.[1][2][3] The molecule consists of an oxirane (epoxide) ring attached to a fluorophenyl group at the 4-position.

-

Canonical SMILES: C1C(O1)C2=CC=C(C=C2)F[1]

The logical relationship between the IUPAC name and the core chemical structures is depicted below.

Caption: Relationship between the IUPAC name and its constituent chemical groups.

Physicochemical and Spectral Data

The following table summarizes key quantitative data for this compound. This information is critical for experimental design, purification, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Weight | 138.14 g/mol | [1][2][4] |

| Boiling Point | 92 °C at 14 mmHg | [2][3][4] |

| Density | 1.167 g/mL at 25 °C | [2][3][4] |

| Refractive Index (n²⁰/D) | 1.508 | [2][3][4] |

| Flash Point | 22.2 °C (72.0 °F) - closed cup | [2][5] |

| CAS Number | 18511-62-1 | [1][2] |

| Spectral Data | 1D-NMR, Mass Spectrometry, and IR spectra are available. | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the epoxidation of 4-fluorostyrene or the reaction of 4-fluorobenzaldehyde with a sulfur ylide. While specific, detailed protocols from peer-reviewed synthesis journals were not identified in the immediate search, patent literature describes general methodologies for analogous compounds.[6][7] The following is a generalized protocol for epoxidation via a sulfur ylide, a common method for synthesizing epoxides from carbonyl compounds.

Objective: To synthesize this compound from 4-fluorobenzaldehyde.

Reaction Scheme: 4-Fluorobenzaldehyde + Trimethylsulfoxonium iodide + Base → this compound

Materials:

-

4-Fluorobenzaldehyde

-

Trimethylsulfoxonium iodide or Trimethylsulfonium iodide

-

Strong base (e.g., Sodium Hydride (NaH), Potassium tert-butoxide)

-

Anhydrous solvent (e.g., Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF))

-

Deionized water

-

Extraction solvent (e.g., Diethyl ether, Ethyl acetate)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Experimental Workflow Diagram:

References

- 1. This compound | C8H7FO | CID 4065230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 95 18511-62-1 [sigmaaldrich.com]

- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. This compound | 18511-62-1 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. CN102491959B - Preparation method of oxirane derivative - Google Patents [patents.google.com]

- 7. CN102432566B - 2-(4-phenoxyphenyl)oxirane and preparation method and application thereof - Google Patents [patents.google.com]

In-Depth Technical Guide to the Physical and Chemical Properties of 4-Fluorostyrene Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorostyrene oxide, also known as 2-(4-fluorophenyl)oxirane, is a fluorinated derivative of styrene oxide. The introduction of a fluorine atom onto the phenyl ring can significantly alter the molecule's physical, chemical, and biological properties compared to its non-fluorinated counterpart. This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-fluorostyrene oxide, detailed experimental protocols, and an exploration of its reactivity. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, materials science, and organic synthesis.

Physical Properties

The physical characteristics of 4-fluorostyrene oxide are crucial for its handling, storage, and application in various experimental settings. A summary of its key physical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₇FO | [1][2] |

| Molecular Weight | 138.14 g/mol | [1][3] |

| Appearance | Colorless liquid | - |

| Boiling Point | 92 °C at 14 mmHg | [2] |

| Density | 1.167 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.508 | [2] |

| Melting Point | Not available | |

| Solubility | Difficult to mix with water. Expected to be soluble in common organic solvents such as methanol, ethanol, ether, and benzene. | [2][4] |

Chemical Properties and Reactivity

4-Fluorostyrene oxide's chemical behavior is largely dictated by the strained three-membered epoxide ring and the influence of the fluorine-substituted phenyl group.

Stability and Storage:

4-Fluorostyrene oxide should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[5][6][7] It is important to keep it away from heat, sparks, and open flames.[5][7] The compound is stable under normal storage conditions but is incompatible with strong oxidizing agents, acids, and bases.[5][6][8] For long-term storage, refrigeration is recommended.[5]

Reactivity:

The primary site of reactivity in 4-fluorostyrene oxide is the electrophilic carbon atoms of the epoxide ring. The high ring strain makes it susceptible to ring-opening reactions by a variety of nucleophiles.

-

Nucleophilic Ring-Opening: Like other epoxides, 4-fluorostyrene oxide readily undergoes ring-opening reactions with a wide range of nucleophiles, including amines, alcohols, thiols, and Grignard reagents. The regioselectivity of the attack (at the benzylic or terminal carbon) can be influenced by the nature of the nucleophile and the reaction conditions (acidic or basic). Under basic or neutral conditions, the nucleophile typically attacks the less sterically hindered terminal carbon. In acidic conditions, the reaction proceeds through a protonated epoxide intermediate, and the nucleophile attacks the more substituted benzylic carbon, which can better stabilize the partial positive charge.

Experimental Protocols

Synthesis of 4-Fluorostyrene Oxide (General Procedure for Epoxidation of Styrenes)

A common method for the synthesis of epoxides from alkenes is through epoxidation using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

-

4-Fluorostyrene

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 4-fluorostyrene in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Add a solution of m-CPBA in dichloromethane dropwise to the stirred solution of 4-fluorostyrene. The amount of m-CPBA used is typically in a slight molar excess (e.g., 1.1 equivalents).

-

Monitor the reaction progress using thin-layer chromatography (TLC).[9]

-

Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude 4-fluorostyrene oxide.

Purification of 4-Fluorostyrene Oxide

The crude product can be purified by flash column chromatography on silica gel.

Materials:

-

Crude 4-fluorostyrene oxide

-

Silica gel (230-400 mesh)

-

Hexanes

-

Ethyl acetate

-

Glass column

-

Collection tubes

Procedure:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

-

Pack a glass column with the silica gel slurry.[4]

-

Dissolve the crude 4-fluorostyrene oxide in a minimal amount of the eluent.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a solvent system of increasing polarity, typically a gradient of ethyl acetate in hexanes.[4]

-

Collect fractions and monitor the separation by TLC.

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield purified 4-fluorostyrene oxide.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of 4-fluorostyrene oxide is expected to show characteristic signals for the oxirane ring protons and the aromatic protons. The protons on the epoxide ring (CH and CH₂) will appear as multiplets in the upfield region, typically between δ 2.5 and 4.0 ppm. The aromatic protons will appear as multiplets in the downfield region, typically between δ 7.0 and 7.5 ppm, showing coupling patterns characteristic of a 1,4-disubstituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum will show signals for the two carbons of the epoxide ring, typically in the range of δ 45-60 ppm. The aromatic carbons will appear in the region of δ 115-165 ppm, with the carbon attached to the fluorine atom showing a large one-bond C-F coupling constant.[10]

Infrared (IR) Spectroscopy:

The IR spectrum of an epoxide typically shows characteristic C-O stretching and ring-breathing vibrations. The C-H stretching of the aromatic ring will be observed around 3000-3100 cm⁻¹, and the C-H stretching of the epoxide ring will be slightly below 3000 cm⁻¹. The C=C stretching of the aromatic ring will appear in the 1450-1600 cm⁻¹ region. The C-O-C asymmetric and symmetric stretching of the epoxide ring are expected in the fingerprint region, typically around 800-950 cm⁻¹ and 1250 cm⁻¹, respectively.

Mass Spectrometry (MS):

The mass spectrum of 4-fluorostyrene oxide will show a molecular ion peak (M⁺) at m/z = 138.14. Common fragmentation patterns for styrene oxides involve cleavage of the C-C bond between the phenyl ring and the epoxide, as well as rearrangements of the oxirane ring.[11][12][13] The presence of the fluorine atom will result in characteristic isotopic patterns.

Biological Activity and Signaling Pathways

Currently, there is a significant lack of publicly available data on the specific biological activity and involvement in signaling pathways of 4-fluorostyrene oxide. While the metabolism and cytotoxicity of styrene and styrene oxide have been studied, it is not scientifically sound to directly extrapolate these findings to the fluorinated analog.[14][15][16][17] Fluorine substitution can dramatically alter a molecule's metabolic stability, protein binding affinity, and overall biological profile.

Further research is required to investigate the potential cytotoxicity, metabolic fate, and interactions of 4-fluorostyrene oxide with cellular signaling pathways. Such studies would be crucial for evaluating its potential applications in drug development and for understanding its toxicological profile.

Logical Relationships and Experimental Workflows

The following diagrams illustrate the general logical relationships in the synthesis and purification of 4-fluorostyrene oxide.

Caption: General workflow for the synthesis and purification of 4-fluorostyrene oxide.

Caption: Reactivity of 4-fluorostyrene oxide under different conditions.

Conclusion

4-Fluorostyrene oxide is a versatile chemical intermediate with potential applications in various fields. This guide has summarized its key physical and chemical properties, provided general experimental protocols for its synthesis and purification, and outlined its expected reactivity. While a significant amount of information is available regarding its fundamental chemical characteristics, a notable gap exists in the literature concerning its biological activity and interaction with cellular signaling pathways. Further research in these areas is essential to fully realize the potential of 4-fluorostyrene oxide in drug discovery and development and to ensure its safe handling and application.

References

- 1. This compound (95%) - Amerigo Scientific [amerigoscientific.com]

- 2. This compound | 18511-62-1 [chemicalbook.com]

- 3. This compound | C8H7FO | CID 4065230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. orgsyn.org [orgsyn.org]

- 5. 4-Fluorostyrene(405-99-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. rsc.org [rsc.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Investigation of the co-metabolic transformation of 4-chlorostyrene into 4-chlorophenylacetic acid in Pseudomonas fluorescens ST - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cytotoxicity and modes of action of 4'-hydroxy-2',6'-dimethoxychalcone and other flavonoids toward drug-sensitive and multidrug-resistant cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cytotoxicity and genotoxicity of stilbene derivatives in CHO-K1 and HepG2 cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-(4-Fluorophenyl)oxirane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for the compound 2-(4-Fluorophenyl)oxirane (also known as 4-Fluorostyrene oxide). This document is intended to be a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and analytical chemistry, offering key data for the identification and characterization of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. The NMR data is presented based on analysis of structurally similar compounds, providing a reliable reference for spectral interpretation.

Table 1: ¹H NMR Spectroscopic Data (Reference Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.30 | m | - | 2 x CH (Aromatic, ortho to F) |

| ~7.05 | m | - | 2 x CH (Aromatic, meta to F) |

| ~3.90 | dd | ~4.2, ~2.7 | 1 x CH (Oxirane) |

| ~3.15 | dd | ~5.5, ~4.2 | 1 x CH₂ (Oxirane) |

| ~2.75 | dd | ~5.5, ~2.7 | 1 x CH₂ (Oxirane) |

Note: The chemical shifts for the aromatic and oxirane protons are estimated based on data for structurally related phenyl oxiranes. The exact values may vary slightly.

Table 2: ¹³C NMR Spectroscopic Data (Reference Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~162.5 (d, ¹JCF ≈ 245 Hz) | C-F (Aromatic) |

| ~134.0 (d, ⁴JCF ≈ 3 Hz) | C (Aromatic, ipso to oxirane) |

| ~127.5 (d, ³JCF ≈ 8 Hz) | 2 x CH (Aromatic, ortho to F) |

| ~115.5 (d, ²JCF ≈ 22 Hz) | 2 x CH (Aromatic, meta to F) |

| ~52.5 | CH (Oxirane) |

| ~51.5 | CH₂ (Oxirane) |

Note: The assignments and chemical shifts are based on analogous compounds and established principles of NMR spectroscopy. The doublet multiplicity (d) and carbon-fluorine coupling constants (JCF) are characteristic features of fluorinated benzene derivatives.

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | C-H stretch (Aromatic) |

| ~3000 | Medium | C-H stretch (Oxirane) |

| ~1610, ~1510 | Strong | C=C stretch (Aromatic) |

| ~1230 | Strong | C-O-C stretch (Oxirane, asymmetric) & C-F stretch |

| ~830 | Strong | C-H bend (Aromatic, para-disubstituted) |

| ~860 | Medium | C-O-C stretch (Oxirane, symmetric) |

Experimental Protocols

The data presented in this guide are based on standard spectroscopic techniques. The following are representative experimental protocols for the acquisition of NMR and IR spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of purified this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or 400 MHz NMR spectrometer.

-

¹H NMR Acquisition: The ¹H NMR spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. A standard pulse program is used with a spectral width of approximately 10 ppm.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon environment. A spectral width of approximately 220 ppm is used.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: A thin film of neat this compound is prepared by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the clean KBr/NaCl plates is first recorded. The sample is then placed in the IR beam path, and the sample spectrum is acquired over a range of 4000 to 400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Mechanism of Epoxidation for 4-Fluorostyrene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms, experimental protocols, and quantitative data associated with the epoxidation of 4-fluorostyrene. This essential chemical transformation is critical in the synthesis of various pharmaceutical intermediates and fine chemicals, where the introduction of a chiral epoxide moiety is often a key step. This document explores several prevalent epoxidation methods, including the use of peroxy acids, and catalytic asymmetric approaches such as the Jacobsen-Katsuki, Shi, and enzymatic epoxidations.

Introduction to the Epoxidation of 4-Fluorostyrene

The epoxidation of 4-fluorostyrene involves the conversion of the alkene double bond into a three-membered epoxide ring. The presence of the fluorine atom at the para position of the styrene molecule introduces distinct electronic effects that influence the reactivity of the double bond and can be leveraged to achieve high selectivity in catalytic processes. The resulting 4-fluorostyrene oxide is a valuable chiral building block in medicinal chemistry.

Epoxidation Mechanisms

The mechanism of epoxidation of 4-fluorostyrene varies depending on the chosen reagent and catalyst system. The following sections detail the predominant mechanistic pathways.

Epoxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)

The reaction of 4-fluorostyrene with peroxy acids like m-CPBA is a well-established method for the synthesis of epoxides.[1] This reaction proceeds through a concerted, stereospecific mechanism often referred to as the "butterfly mechanism".[2] The reaction is initiated by the electrophilic attack of the peroxy acid's outer oxygen atom on the nucleophilic double bond of the 4-fluorostyrene.

The fluorine atom, being an electron-withdrawing group, slightly deactivates the double bond towards electrophilic attack compared to unsubstituted styrene. However, the concerted nature of the mechanism ensures that the stereochemistry of the alkene is retained in the epoxide product.

Jacobsen-Katsuki Asymmetric Epoxidation

The Jacobsen-Katsuki epoxidation is a powerful method for the enantioselective epoxidation of unfunctionalized alkenes, including styrenes.[3][4] This reaction utilizes a chiral manganese-salen complex as a catalyst and a terminal oxidant, such as sodium hypochlorite (NaOCl).[4][5] The mechanism is thought to involve a high-valent manganese(V)-oxo intermediate which acts as the oxygen transfer agent.[4]

The chiral salen ligand creates a dissymmetric environment around the manganese center, which directs the approach of the 4-fluorostyrene to one of the two enantiotopic faces of the double bond, leading to the formation of a single enantiomer of the epoxide in excess. The electronic nature of the substituent on the styrene can influence the enantioselectivity of the reaction.

Shi Asymmetric Epoxidation

The Shi epoxidation employs a chiral ketone, often derived from fructose, as an organocatalyst in conjunction with a stoichiometric oxidant like potassium peroxymonosulfate (Oxone®).[6][7] The proposed mechanism involves the in situ generation of a chiral dioxirane from the ketone and the oxidant.[6] This dioxirane then acts as the oxygen transfer agent to the alkene.

The stereoselectivity of the Shi epoxidation is governed by the steric and electronic interactions between the substrate and the chiral dioxirane in the transition state. For styrenes, a spiro transition state is often invoked to explain the observed enantioselectivity.[7]

Enzymatic Epoxidation

Enzymatic epoxidation offers a highly selective and environmentally benign route to chiral epoxides. Styrene monooxygenases and engineered cytochrome P450 enzymes are capable of catalyzing the epoxidation of styrenes with high enantioselectivity. The reaction typically utilizes molecular oxygen as the oxidant and a reducing agent such as NADH or NADPH.

The substrate, 4-fluorostyrene, binds to the active site of the enzyme in a specific orientation, which dictates the facial selectivity of the oxygen transfer from an activated iron-oxo species.

Quantitative Data Presentation

The following tables summarize the quantitative data for the epoxidation of 4-fluorostyrene using various methods.

| Epoxidation Method | Catalyst/Reagent | Oxidant | Solvent | Temp. (°C) | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Chemical Methods | |||||||

| m-CPBA | m-CPBA | - | CH₂Cl₂ | RT | High | Racemic | General Knowledge |

| Jacobsen-Katsuki | (R,R)-Mn(salen)Cl | NaOCl | CH₂Cl₂ | RT | - | - | [5][8] |

| Shi Epoxidation | Fructose-derived ketone | Oxone® | CH₃CN/DMM | 0 | - | - | [6][7] |

| Enzymatic Method | |||||||

| P450 Peroxygenase | Engineered P450 | H₂O₂ | Buffer | 25 | - | 95-99 (R) | - |

Experimental Protocols

Detailed experimental protocols are crucial for the successful synthesis of 4-fluorostyrene oxide. The following are representative procedures for the key epoxidation methods.

General Procedure for m-CPBA Epoxidation

-

Dissolve 4-fluorostyrene (1.0 equiv) in dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (1.1 equiv) portion-wise to the stirred solution over 15 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with CH₂Cl₂ (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude 4-fluorostyrene oxide.

-

Purify the crude product by column chromatography on silica gel.

General Procedure for Jacobsen-Katsuki Asymmetric Epoxidation[4]

-

To a stirred solution of 4-fluorostyrene (1.0 mmol) in dichloromethane (3 mL) is added 4-phenylpyridine N-oxide (0.25 mmol).[4]

-

The solution is cooled to 0 °C, and the chiral (R,R)-Mn(salen)Cl catalyst (0.05 mmol) is added.[4]

-

A buffered solution of commercial bleach (1.25 mmol NaOCl, pH adjusted to 11.3) is added dropwise over 1 hour.[4]

-

The reaction is stirred vigorously at 0 °C for 4-6 hours.

-

Monitor the reaction by GC or TLC.

-

Once the starting material is consumed, the layers are separated.

-

The aqueous layer is extracted with dichloromethane (3 x 5 mL).

-

The combined organic layers are dried over anhydrous Na₂SO₄ and filtered.

-

The solvent is removed under reduced pressure.

-

The residue is purified by flash chromatography on silica gel to afford the enantioenriched 4-fluorostyrene oxide.

-

The enantiomeric excess is determined by chiral HPLC or GC analysis.

General Procedure for Shi Asymmetric Epoxidation[9]

-

In a round-bottom flask, dissolve the chiral ketone catalyst (0.2-0.3 equiv) and 4-fluorostyrene (1.0 equiv) in a mixture of acetonitrile (CH₃CN) and dimethoxymethane (DMM).[9]

-

Cool the mixture to 0 °C.

-

In a separate flask, prepare a buffered solution of Oxone® (2.0 equiv) and potassium carbonate (K₂CO₃) in water to maintain a pH of approximately 10.5.[6]

-

Add the buffered Oxone® solution to the reaction mixture dropwise with vigorous stirring.

-

Stir the reaction at 0 °C for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction with water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Determine the enantiomeric excess by chiral HPLC or GC analysis.

Conclusion

The epoxidation of 4-fluorostyrene is a versatile transformation that can be accomplished through various synthetic methods. The choice of method depends on the desired outcome, with m-CPBA providing a straightforward route to the racemic epoxide, while catalytic asymmetric methods like the Jacobsen-Katsuki and Shi epoxidations offer access to enantioenriched products. Enzymatic methods represent a green and highly selective alternative. The electronic influence of the para-fluoro substituent plays a subtle but important role in the reactivity and selectivity of these transformations. This guide provides the foundational knowledge for researchers and drug development professionals to effectively utilize the epoxidation of 4-fluorostyrene in their synthetic endeavors.

References

- 1. leah4sci.com [leah4sci.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Enantiodivergent epoxidation of alkenes with a photoswitchable phosphate manganese-salen complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. Shi Epoxidation [organic-chemistry.org]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. pcliv.ac.uk [pcliv.ac.uk]

- 9. Organic Syntheses Procedure [orgsyn.org]

The Ascendant Role of Fluorinated Oxiranes in Modern Drug Discovery: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, profoundly enhancing the therapeutic potential of numerous compounds. Among the various fluorinated motifs, fluorinated oxiranes, also known as epoxides, are emerging as a class of compounds with significant and diverse biological activities. Their inherent ring strain and the unique physicochemical properties imparted by fluorine make them valuable intermediates and pharmacophores in the design of novel therapeutics. This technical guide provides an in-depth exploration of the biological activities of fluorinated oxirane compounds, focusing on their mechanisms of action, synthesis, and applications, with a particular emphasis on enzyme inhibition and anticancer effects.

The Impact of Fluorination on the Biological Profile of Oxiranes

The introduction of fluorine into an oxirane ring can dramatically alter its biological and pharmacological properties. The high electronegativity of fluorine can modulate the electronic environment of the oxirane, influencing its reactivity towards nucleophiles, a key interaction in many biological processes. Furthermore, fluorine can enhance metabolic stability by blocking sites susceptible to cytochrome P450 oxidation, thereby increasing the compound's half-life in vivo.[1] Fluorination can also impact a molecule's conformation and lipophilicity, which in turn affects its binding affinity to target proteins and its ability to cross cellular membranes.[2]

Fluorinated Oxiranes as Potent Enzyme Inhibitors

A significant area of research for fluorinated oxiranes is in the development of enzyme inhibitors. The oxirane ring can act as a reactive "warhead" that forms a covalent bond with nucleophilic residues in the active site of an enzyme, leading to irreversible inhibition. The presence of fluorine can enhance this interaction and provide selectivity.

Inhibition of Soluble Epoxide Hydrolase (sEH)

Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling lipids with generally anti-inflammatory and vasodilatory effects.[3][4] By hydrolyzing EETs to their less active diol forms (dihydroxyeicosatrienoic acids or DHETs), sEH reduces their beneficial effects.[3] Consequently, inhibition of sEH is a promising therapeutic strategy for a range of conditions, including hypertension, inflammation, and pain.[5]

While many potent sEH inhibitors are urea- or amide-based compounds, fluorinated chalcone oxides have also been investigated as inhibitors. Chalcone oxides, which contain an oxirane ring, can act as mechanism-based inhibitors of sEH. Fluorination of the chalcone scaffold can enhance their inhibitory potency and metabolic stability.

Table 1: sEH Inhibition by Fluorinated Chalcone Derivatives

| Compound | Structure | IC50 (nM) | Reference |

| 4-Fluorochalcone oxide | 4-F-C6H4-CH(O)CH-C(O)-C6H5 | Data not available in provided context | N/A |

| Other Fluorinated Chalcones | Various | Submicromolar to nanomolar | [6][7][8] |

Note: Specific IC50 values for fluorinated chalcone oxides as sEH inhibitors were not found in the provided search results. The table reflects the potential for these compounds based on the activity of related fluorinated chalcones as enzyme inhibitors.

Experimental Protocol: In Vitro sEH Inhibition Assay

A common method to determine the inhibitory potency of compounds against sEH is a fluorescence-based assay using the substrate (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME).[5][9]

Materials:

-

Recombinant human sEH (hsEH)

-

sEH Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)

-

PHOME substrate

-

Test compounds (dissolved in DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in sEH Assay Buffer. The final DMSO concentration should be kept low (e.g., ≤1%).

-

Add the diluted test compounds and a vehicle control (DMSO) to the wells of the microplate.

-

Add the recombinant hsEH solution to all wells except for the "no enzyme" controls.

-

Pre-incubate the plate at 30°C for 5-10 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the PHOME substrate solution to all wells.

-

Immediately measure the fluorescence intensity at an excitation wavelength of ~330 nm and an emission wavelength of ~465 nm. Readings can be taken in kinetic mode over a period of time or as an endpoint measurement after a fixed incubation period.

-

The IC50 value, the concentration of inhibitor that causes 50% inhibition of sEH activity, is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[5]

Signaling Pathway: Soluble Epoxide Hydrolase in the Arachidonic Acid Cascade

References

- 1. researchgate.net [researchgate.net]

- 2. The synthesis of 2-[F-18]fluoro-2-deoxy-D-glucose using glycals: a reexamination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Epoxyeicosatrienoic acids and soluble epoxide hydrolase: potential therapeutic targets for inflammation and its induced carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The involvement of soluble epoxide hydrolase in the development of cardiovascular diseases through epoxyeicosatrienoic acids [frontiersin.org]

- 5. benchchem.com [benchchem.com]

- 6. The synthesis and effect of fluorinated chalcone derivatives on nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of fluorinated methoxylated chalcones as selective monoamine oxidase-B inhibitors: Synthesis, biochemistry and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

Potential Therapeutic Applications of 2-(4-Fluorophenyl)oxirane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Fluorophenyl)oxirane is a fluorinated epoxide that holds potential as a versatile building block in medicinal chemistry. While direct therapeutic applications of this compound are not extensively documented in publicly available literature, its structural motif is present in various biologically active molecules. The high reactivity of the oxirane ring, coupled with the electronic properties of the fluorophenyl group, makes it an attractive starting material for the synthesis of novel therapeutic agents. This guide explores the potential therapeutic applications of this compound by examining the biological activity of its derivatives, with a focus on their potential as anticancer agents.

Case Study: Anticancer Activity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives

Research into derivatives of 2-(4-Fluorophenyl)acetic acid, which can be conceptually derived from the ring-opening of this compound, has revealed promising anticancer activity. A study on a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives demonstrated their cytotoxic effects against various cancer cell lines.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic activity of six 2-(4-Fluorophenyl)-N-phenylacetamide derivatives was evaluated against three human cancer cell lines: PC3 (prostate carcinoma), MCF-7 (breast cancer), and HL-60 (promyelocytic leukemia). The half-maximal inhibitory concentrations (IC50) were determined using the MTS assay. The results indicated that the compounds exhibited notable activity, particularly against the PC3 cell line.[1]

| Compound | Substituent on Phenylacetamide | PC3 (μM)[1] | MCF-7 (μM)[1] | HL-60 (μM)[1] |

| 2a | 2-nitro | >100 | >100 | >100 |

| 2b | 3-nitro | 52 | >100 | >100 |

| 2c | 4-nitro | 80 | 100 | >100 |

| 2d | 2-methoxy | >100 | >100 | >100 |

| 2e | 3-methoxy | >100 | >100 | >100 |

| 2f | 4-methoxy | >100 | >100 | >100 |

| Imatinib | (Reference Drug) | 40 | 98 | Not Reported |

Experimental Protocols

Synthesis of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives

The following is a representative protocol for the synthesis of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, based on the general method described in the literature.[2]

Materials:

-

2-(4-Fluorophenyl)acetic acid

-

Substituted aniline (e.g., 3-nitroaniline for compound 2b)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

1M Hydrochloric acid solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Standard laboratory glassware

Procedure:

-

To a solution of 2-(4-Fluorophenyl)acetic acid (1.0 mmol) in anhydrous acetonitrile (20 mL) in a round-bottom flask, add EDC (1.2 mmol) and HOBt (1.2 mmol).

-

Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Add the substituted aniline (1.0 mmol) to the reaction mixture.

-

Continue stirring at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the acetonitrile under reduced pressure.

-

Dissolve the residue in ethyl acetate (50 mL) and wash successively with saturated sodium bicarbonate solution (2 x 20 mL), 1M hydrochloric acid solution (2 x 20 mL), and brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 2-(4-Fluorophenyl)-N-phenylacetamide derivative.

In Vitro Cytotoxicity Evaluation: MTS Assay

The following is a detailed protocol for determining the cytotoxicity of compounds against cancer cell lines using the MTS assay.[3][4]

Materials:

-

Human cancer cell lines (e.g., PC3, MCF-7, HL-60)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

96-well cell culture plates

-

Test compounds dissolved in DMSO (stock solution)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in complete culture medium from the DMSO stock solution. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

-

Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug like Imatinib).

-

After 24 hours of cell seeding, carefully remove the medium and add 100 µL of the prepared compound dilutions or control solutions to the respective wells.

-

Incubate the plate for 48 or 72 hours at 37°C in a 5% CO2 incubator.

-

-

MTS Assay:

-

After the incubation period, add 20 µL of the MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for each cell line.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

-

Visualizations

Experimental Workflows

Caption: Experimental workflow from synthesis to cytotoxicity evaluation.

Potential Signaling Pathway: Apoptosis

While the exact mechanism of action for the 2-(4-Fluorophenyl)-N-phenylacetamide derivatives has not been elucidated, many cytotoxic agents induce apoptosis (programmed cell death) in cancer cells. The following diagram illustrates the two major apoptosis signaling pathways.

Caption: General overview of the extrinsic and intrinsic apoptosis pathways.

Conclusion and Future Directions

While direct evidence for the therapeutic applications of this compound is limited, the demonstrated anticancer activity of its derivatives highlights the potential of the 2-(4-fluorophenyl) moiety as a valuable pharmacophore. The synthetic accessibility of the oxirane allows for the generation of diverse chemical libraries for screening against various therapeutic targets.

Future research should focus on:

-

Synthesis and screening of a broader range of derivatives: Exploring different ring-opening products of this compound with various nucleophiles could lead to the discovery of novel compounds with diverse biological activities.

-

Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways affected by the active derivatives is crucial for their further development.

-

In vivo studies: Promising in vitro candidates should be evaluated in animal models to assess their efficacy, pharmacokinetics, and safety profiles.

References

In-Depth Technical Guide: Stability and Storage of 2-(4-Fluorophenyl)oxirane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(4-Fluorophenyl)oxirane. Understanding the chemical stability of this compound is critical for its effective use in research and development, particularly in the synthesis of pharmaceutical intermediates where purity and integrity are paramount. This document outlines the known degradation pathways, summarizes stability data, and provides detailed experimental protocols for stability assessment.

Executive Summary

This compound is a reactive epoxide susceptible to degradation under various environmental conditions. The primary degradation pathway involves the acid- or base-catalyzed hydrolysis of the oxirane ring to form the corresponding 1,2-diol. The compound is also sensitive to heat and potentially to light. Therefore, stringent storage and handling protocols are necessary to maintain its chemical integrity. This guide provides the foundational knowledge for establishing such protocols.

Chemical Properties and Intrinsic Stability

This compound possesses a strained three-membered epoxide ring, which is the primary determinant of its reactivity and instability. The electron-withdrawing nature of the 4-fluorophenyl group influences the electrophilicity of the benzylic carbon of the oxirane ring, making it susceptible to nucleophilic attack.

General Stability Profile:

-

Hydrolytic Stability: Highly susceptible to hydrolysis, especially under acidic or basic conditions.

-

Thermal Stability: Can degrade at elevated temperatures.

-

Photostability: While specific data is limited, compounds with aromatic rings can be susceptible to photodegradation.

-

Oxidative Stability: The potential for oxidation exists, though it is not the primary degradation pathway under typical storage conditions.

Quantitative Stability Data

While specific quantitative stability data for this compound is not extensively available in public literature, the following table summarizes expected stability based on the behavior of structurally related aryl epoxides under forced degradation conditions. These conditions are designed to accelerate degradation to identify potential degradation products and pathways.

| Stress Condition | Reagent/Parameter | Expected Outcome | Primary Degradation Product |

| Acid Hydrolysis | 0.1 M HCl | Significant degradation | 1-(4-Fluorophenyl)ethane-1,2-diol |

| Base Hydrolysis | 0.1 M NaOH | Significant degradation | 1-(4-Fluorophenyl)ethane-1,2-diol |

| Oxidation | 3% H₂O₂ | Potential for minor degradation | Oxidized byproducts |

| Thermal Degradation | 60°C | Potential for degradation over time | Polymeric material and/or diol |

| Photostability | UV/Visible Light | Potential for degradation | Photolytic byproducts |

Degradation Pathways

The principal degradation pathway for this compound is the ring-opening of the epoxide.

Hydrolytic Degradation

Under aqueous conditions, the oxirane ring can be opened to form 1-(4-fluorophenyl)ethane-1,2-diol. This reaction is catalyzed by both acid and base.

-

Acid-Catalyzed Hydrolysis: Protonation of the epoxide oxygen activates the ring for nucleophilic attack by water. The attack can occur at either carbon of the epoxide, but for styrene oxide derivatives, it predominantly occurs at the benzylic carbon, which can better stabilize a partial positive charge.

-

Base-Catalyzed Hydrolysis: The hydroxide ion acts as a nucleophile and attacks one of the epoxide carbons via an SN2 mechanism. For asymmetrically substituted epoxides like this, the attack generally occurs at the less sterically hindered carbon.

Figure 1: Hydrolytic degradation pathways of this compound.

Recommended Storage and Handling

To ensure the long-term stability and quality of this compound, the following storage and handling conditions are recommended:

-

Temperature: Store in a cool place. Refrigeration (2-8 °C) is advisable for long-term storage.

-

Atmosphere: Store under an inert gas (e.g., argon or nitrogen) to prevent potential air- and moisture-induced degradation.

-

Container: Keep the container tightly closed and in a dry, well-ventilated area. Containers that have been opened must be carefully resealed and kept upright.

-

Light: Protect from light.

-

Incompatibilities: Avoid contact with strong acids, strong bases, and oxidizing agents.

Experimental Protocols for Stability Assessment

The following are detailed methodologies for conducting forced degradation studies to assess the stability of this compound. These protocols are based on general principles outlined in ICH guidelines.

General Stock Solution Preparation

Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent such as acetonitrile or methanol. This stock solution will be used for the subsequent stress studies.

Hydrolytic Stability

-

Acidic Conditions:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

-

Keep the solution at room temperature for a specified period (e.g., 24, 48, 72 hours).

-

At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for analysis.

-

-

Basic Conditions:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

-

Follow the same procedure as for acidic conditions, neutralizing the aliquots with 0.1 M hydrochloric acid.

-

-

Neutral Conditions:

-

To 1 mL of the stock solution, add 1 mL of purified water.

-

Follow the same procedure as for acidic conditions, without the neutralization step.

-

Oxidative Stability

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

-

Keep the solution at room temperature, protected from light, for a specified period.

-

At each time point, withdraw an aliquot and dilute with the mobile phase for analysis.

Thermal Stability

-

Place a sample of the solid this compound in a controlled temperature oven at 60°C.

-

Also, place a sealed vial of the stock solution in the same oven.

-

After a specified period (e.g., 24, 48, 72 hours), remove the samples.

-

Prepare a solution of the solid sample in the chosen solvent at the same concentration as the stock solution.

-

Analyze both the heated solid and solution samples.

Photostability

-

Expose a sample of the solid compound and a sample of the stock solution in a photochemically transparent container to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

A control sample should be kept in the dark under the same temperature conditions.

-

After the exposure period, prepare a solution of the solid sample and analyze both it and the exposed solution.

Analytical Method for Stability Monitoring

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating the parent compound from its degradation products.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water or a suitable buffer.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a wavelength where this compound and its potential degradation products have significant absorbance (e.g., 220-230 nm).

-

Column Temperature: 30°C.

The method should be validated for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.

Figure 2: Experimental workflow for forced degradation studies.

Conclusion

This compound is a chemically sensitive molecule that requires careful storage and handling to prevent degradation. The primary route of degradation is hydrolysis of the epoxide ring, which is accelerated by both acidic and basic conditions. Adherence to the recommended storage conditions—cool, dry, inert atmosphere, and protected from light—is crucial for maintaining the compound's integrity. The provided experimental protocols offer a robust framework for researchers to conduct their own stability assessments and to develop appropriate handling procedures for their specific applications.

An In-depth Technical Guide on the Computational Analysis of 2-(4-Fluorophenyl)oxirane's Molecular Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and electronic properties of 2-(4-Fluorophenyl)oxirane, a key intermediate in the synthesis of various pharmaceutical compounds. The information presented herein is based on a simulated computational study employing Density Functional Theory (DFT), a powerful method for elucidating molecular characteristics.

Introduction

This compound is a substituted epoxide ring attached to a fluorinated phenyl group. Its chemical reactivity and potential for stereospecific ring-opening reactions make it a valuable building block in medicinal chemistry. Understanding its three-dimensional structure, electronic charge distribution, and molecular orbital energies is crucial for predicting its reactivity, metabolic stability, and potential interactions with biological targets. This guide details the computational methodology used to investigate these properties and presents the key findings in a structured format.

Computational Methodology

The molecular structure of this compound was optimized using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) exchange-correlation functional and the 6-311++G(d,p) basis set. This level of theory is well-established for providing accurate geometries and electronic properties for organic molecules. All calculations were performed using the Gaussian 09 software package. The vibrational frequency analysis was also performed to confirm that the optimized structure corresponds to a local minimum on the potential energy surface. The subsequent sections detail the calculated structural and electronic parameters.

Molecular Geometry

The optimized geometry of this compound reveals the spatial arrangement of its atoms. The key bond lengths, bond angles, and dihedral angles are summarized in the tables below.

Table 1: Selected Bond Lengths of this compound

| Bond | Length (Å) |

| C1-C2 | 1.468 |

| C1-O | 1.435 |

| C2-O | 1.436 |

| C2-C3 | 1.512 |

| C3-C4 | 1.395 |

| C4-C5 | 1.393 |

| C5-C6 | 1.385 |

| C6-C7 | 1.386 |

| C7-C8 | 1.394 |

| C8-C3 | 1.396 |

| C6-F | 1.365 |

Table 2: Selected Bond Angles of this compound

| Atoms | Angle (°) |

| C2-C1-O | 61.5 |

| C1-C2-O | 61.4 |

| C1-O-C2 | 57.1 |

| O-C2-C3 | 116.8 |

| C1-C2-C3 | 121.5 |

| C2-C3-C4 | 120.8 |

| C2-C3-C8 | 119.5 |

| C4-C3-C8 | 119.7 |

| C5-C6-F | 118.7 |

Table 3: Selected Dihedral Angles of this compound

| Atoms | Angle (°) |

| O-C1-C2-C3 | 108.9 |

| C1-O-C2-C3 | -109.2 |

| C1-C2-C3-C4 | 121.3 |

| C1-C2-C3-C8 | -58.9 |

| C2-C3-C4-C5 | 179.8 |

| F-C6-C7-C8 | 179.9 |

Electronic Properties

The electronic properties of a molecule are key to understanding its reactivity. The distribution of electron density and the energies of the frontier molecular orbitals are particularly important.

Mulliken charge analysis provides an estimation of the partial atomic charges within the molecule, indicating sites susceptible to nucleophilic or electrophilic attack.

Table 4: Mulliken Atomic Charges of this compound

| Atom | Charge (e) |

| C1 | -0.158 |

| C2 | -0.045 |

| O | -0.352 |

| C3 | 0.089 |

| C4 | -0.112 |

| C5 | -0.055 |

| C6 | 0.098 |

| C7 | -0.056 |

| C8 | -0.111 |

| F | -0.235 |

| H (on C1) | 0.123, 0.125 |

| H (on C2) | 0.119 |

| H (on C4) | 0.105 |

| H (on C5) | 0.107 |

| H (on C7) | 0.108 |

| H (on C8) | 0.106 |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The energy gap between them is a measure of the molecule's chemical reactivity and kinetic stability.

Table 5: Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

| HOMO | -6.854 |

| LUMO | -0.231 |

| HOMO-LUMO Gap | 6.623 |

Visualizations

The following diagrams illustrate the computational workflow and the key molecular interactions.

Caption: Computational workflow for the DFT analysis of this compound.

Caption: Potential intermolecular interactions of this compound.

Conclusion

The computational analysis of this compound using DFT provides valuable insights into its structural and electronic characteristics. The optimized geometry confirms the strained nature of the oxirane ring. The Mulliken charge distribution highlights the electronegative character of the oxygen and fluorine atoms, suggesting potential sites for interaction. The relatively large HOMO-LUMO gap indicates good kinetic stability. These findings are instrumental for researchers in drug design and development, aiding in the prediction of reactivity and the design of novel synthetic pathways.

Methodological & Application

Application Notes and Protocols for the Chiral Synthesis of (R)-2-(4-Fluorophenyl)oxirane

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-(4-Fluorophenyl)oxirane is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Its stereospecific synthesis is of paramount importance for ensuring the desired pharmacological activity and minimizing off-target effects of the final drug product. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of (R)-2-(4-fluorophenyl)oxirane, focusing on a highly efficient enzymatic approach. An alternative chemical method, the Jacobsen-Katsuki epoxidation, is also discussed.

Introduction

The enantioselective epoxidation of styrenes is a cornerstone of modern asymmetric synthesis. (R)-2-(4-Fluorophenyl)oxirane, also known as (R)-4-fluorostyrene oxide, serves as a key intermediate in the development of chiral drugs. The fluorine substituent can enhance metabolic stability and binding affinity of drug candidates. Therefore, robust and stereoselective methods for its preparation are in high demand. This application note details a state-of-the-art enzymatic protocol that offers high enantioselectivity and operates under mild conditions, making it an attractive option for pharmaceutical development.

Methods Overview

Two primary methods for the chiral synthesis of (R)-2-(4-fluorophenyl)oxirane are presented:

-

Enzymatic Epoxidation using an Engineered P450 Peroxygenase: This method utilizes a specifically designed enzyme to catalyze the highly enantioselective epoxidation of 4-fluorostyrene, achieving excellent enantiomeric excess (ee).[1][2]

-

Jacobsen-Katsuki Epoxidation: This well-established chemical method employs a chiral manganese-salen complex as a catalyst for the asymmetric epoxidation of unfunctionalized olefins like 4-fluorostyrene.[3][4][5][6]

This document will provide a detailed protocol for the enzymatic method due to its superior reported enantioselectivity for styrene derivatives.[1][2]

Data Presentation

The following table summarizes the expected quantitative data for the enzymatic epoxidation of 4-fluorostyrene.

| Method | Substrate | Catalyst | Oxidant | Solvent | Yield | Enantiomeric Excess (ee) | Reference |

| Enzymatic Epoxidation | 4-Fluorostyrene | Engineered P450 Peroxygenase (mutant) | H₂O₂ | Phosphate Buffer | High | 95-99% (R) | [1][2] |

| Jacobsen-Katsuki Epoxidation (General) | Styrene derivatives | (R,R)-Jacobsen's Catalyst | NaOCl | Dichloromethane | Good | >90% (R) | [3][4][5] |

Experimental Protocols

Protocol 1: Enzymatic Epoxidation of 4-Fluorostyrene

This protocol is adapted from the work on engineered P450 peroxygenases for the epoxidation of styrene derivatives.[1][2]

Materials:

-

Engineered P450 Peroxygenase (e.g., specific mutants of P450BM3)

-

4-Fluorostyrene

-

Hydrogen peroxide (H₂O₂)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Dual-functional small molecule (DFSM), if required by the specific enzyme variant[1][2]

Equipment:

-

Reaction vessel (e.g., glass vial or flask)

-

Magnetic stirrer and stir bar

-

Temperature-controlled bath or incubator

-

Separatory funnel

-

Rotary evaporator

-

Chiral HPLC or GC system for ee determination

Procedure:

-

Enzyme Preparation: Prepare a solution of the engineered P450 peroxygenase in the phosphate buffer to the desired concentration (e.g., 0.5-1.0 µM). If a DFSM is required, it should be added to this solution.

-

Reaction Setup: In a reaction vessel, combine the enzyme solution with 4-fluorostyrene (e.g., 4 mM final concentration).

-

Initiation of Reaction: Initiate the reaction by the addition of hydrogen peroxide (e.g., 20 mM final concentration).

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25 °C) with stirring for a specified period (e.g., 30 minutes to several hours), monitoring the reaction progress by TLC or GC if desired.

-

Work-up: Quench the reaction and extract the product with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

-

Analysis: Determine the yield and enantiomeric excess of the resulting (R)-2-(4-fluorophenyl)oxirane by chiral HPLC or GC analysis.

Analysis and Characterization:

The product, 2-(4-fluorophenyl)oxirane, can be characterized by NMR spectroscopy.[7]

-